5,7-dinitro-5H-indazole

Description

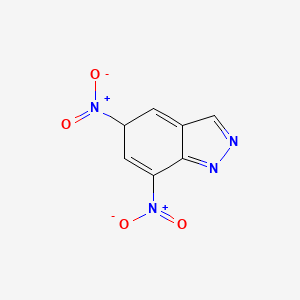

5,7-Dinitro-5H-indazole is a nitro-substituted indazole derivative characterized by two nitro groups at positions 5 and 7 of the fused bicyclic aromatic system. Indazole scaffolds are widely studied in medicinal chemistry due to their structural versatility and biological relevance. However, none of the provided evidence sources explicitly describe this compound, necessitating inferred comparisons based on structurally related molecules discussed in the literature .

Properties

CAS No. |

31208-76-1 |

|---|---|

Molecular Formula |

C7H4N4O4 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

5,7-dinitro-5H-indazole |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)5-1-4-3-8-9-7(4)6(2-5)11(14)15/h1-3,5H |

InChI Key |

HXLLQLZHBAIIRN-UHFFFAOYSA-N |

SMILES |

C1=C2C=NN=C2C(=CC1[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C2C=NN=C2C(=CC1[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-Methyl-6,7-Dihydro-1H-Indazol-5(4H)-one

- Structure : This compound () features a saturated indazole core with a methyl group at position 1 and a ketone at position 3. Unlike 5,7-dinitro-5H-indazole, it lacks nitro groups and has reduced aromaticity due to partial saturation.

- Biological Activity: The methyl derivative is noted for anti-inflammatory and neuroprotective effects, whereas nitro groups in aromatic systems (e.g., in nitrofurans) are often linked to antimicrobial or antiparasitic activity. This suggests divergent therapeutic applications .

2.2. 6-(Benzo[d][1,3]Dioxol-5-Yloxy)-5-Fluoro-1H-Benzo[d]Imidazole ()

- Structure: A benzimidazole derivative with fluorine and benzodioxol substituents.

- Synthesis : Both compounds likely require similar synthetic conditions (e.g., nitrogen atmosphere, DMF solvent, and heating). However, the introduction of nitro groups in this compound may demand harsher nitration conditions compared to fluorination or etherification steps in .

- Electronic Effects : Fluorine and nitro groups both deactivate the aromatic ring, but nitro groups are stronger electron-withdrawing substituents, which could stabilize negative charges or influence intermolecular interactions in crystal packing .

2.3. Triazinoquinoxaline Derivatives ()

- Structure: These compounds (e.g., triazino[5,6-b]quinoxaline) share fused heterocyclic frameworks but lack the indazole core.

- Reactivity: The triazinoquinoxaline synthesis involves hydrazine derivatives and acetic acid, contrasting with indazole nitration pathways. This highlights the divergent synthetic strategies for nitro-substituted vs. nitrogen-rich heterocycles .

Key Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.